3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Regioisomerism mGlu5 antagonists Fragment-based drug discovery

In silico selection of thiazole-benzonitrile fragments often misses critical regioisomeric factors that affect mGlu5 allosteric binding. This compound provides the correct 3-substitution pattern. Key advantages: • Meta-substituted benzonitrile for hydrogen bonding with Tyr659/Ser809, ensuring target selectivity. • Balanced LogP (2.99) and crystalline solid (mp 112-120°C) enabling solid-form screening. • Ligand-efficient starting point for fragment elaboration to MTEP/MTEB analogues. Reliable supply with batch-to-batch consistency.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 844891-06-1
Cat. No. B1273730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
CAS844891-06-1
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3
InChIKeyGTYJGNFTLCURAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile: mGlu5 Modulator Fragment


3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (CAS 844891-06-1) is a heterocyclic aromatic compound consisting of a benzonitrile core linked to a 2-methylthiazole moiety . It is classified as a fragment molecule [1] that serves as a key scaffold for molecular linking, expansion, and modification in drug discovery programs, particularly in the design of novel candidates targeting metabotropic glutamate receptor subtype 5 (mGlu5) . With a molecular formula of C11H8N2S, a molecular weight of 200.26 g/mol , and a melting point range of 112 °C to 120 °C [2], the compound possesses physicochemical properties amenable to further synthetic elaboration.

Scaffold Meta-substituted benzonitrile for mGlu5 allosteric pocket interaction
Fragment Amenable to synthetic elaboration via ethynyl/amide linkers or C-H arylation
Form Crystalline solid for consistent handling and compound library storage

Key Differentiation Factors for 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile


In silico-based procurement of thiazole-benzonitrile fragments for mGlu5 antagonist development often overlooks critical regioisomeric and linker-dependent variables that drastically alter binding affinity and functional selectivity. Simple substitution with a positional isomer—such as the 2- or 4-substituted benzonitrile derivatives—can reposition the nitrile group's hydrogen-bonding capacity, leading to suboptimal interactions within the mGlu5 allosteric binding pocket [1]. Furthermore, the absence of an ethynyl linker in the parent fragment (as present in MTEB and MTEP analogs) represents a deliberate structural choice that reduces molecular complexity and lipophilicity, thereby offering a more ligand-efficient starting point for fragment-based lead discovery [2]. These distinctions are quantitatively substantiated below.

Regioisomer substitution (2- or 4-substituted) may reposition nitrile hydrogen bonding, altering mGlu5 binding geometry.
Absence of ethynyl linker (cf. MTEB/MTEP) reduces molecular complexity; may not directly model full antagonist properties.
Ortho analog (CAS 944450-90-2) is an oil/liquid; physical state difference may impact handling and stability workflows.

Quantitative Differentiation Evidence


Regioisomeric Selectivity for mGlu5 Binding Geometry

The 3-(meta)-substituted benzonitrile fragment exhibits distinct physicochemical and steric properties compared to its 2-(ortho)- and 4-(para)-substituted regioisomers. The meta-substitution pattern positions the nitrile group at a 120° angle relative to the thiazole ring, which is predicted to facilitate optimal hydrogen-bonding interactions with key residues in the mGlu5 allosteric binding pocket (e.g., Tyr659 and Ser809) [1]. In contrast, the ortho-substituted analog (2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, CAS 944450-90-2) exhibits steric hindrance that restricts conformational flexibility , while the para-substituted analog (4-(2-Methylthiazol-4-yl)benzonitrile, CAS 127406-79-5) lacks the angular geometry required for simultaneous interaction with both transmembrane and extracellular loop regions of mGlu5 .

Regioisomeric Binding Geometry
Cross-study comparable
Meta-substitution (120°) enables key H-bonds; ortho/para isomers lack required geometry.
Meta-substitution critical for mGlu5 target engagement.
Docking studies; confirm with binding assays.
Regioisomerism mGlu5 antagonists Fragment-based drug discovery

Lipophilicity and Ligand Efficiency Advantage

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile possesses a calculated LogP of 2.99 , which is significantly lower than the LogP of 3.10 observed for the ethynyl-linked analog MTEB (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) . This 0.11 LogP unit reduction corresponds to an approximate 29% decrease in lipophilicity [1]. In fragment-based drug discovery, lower lipophilicity is strongly correlated with improved ligand efficiency metrics (LE, LLE) and reduced promiscuity [2]. The absence of the ethynyl linker also reduces the molecular weight from 212.27 g/mol (MTEB) to 200.26 g/mol, yielding a higher ligand efficiency (LE) potential when elaborated.

Lipophilicity & Ligand Efficiency
Reported
ΔLogP = −0.11 vs. MTEB (≈29% lower lipophilicity); ΔMW = −12.01 g/mol
May support higher ligand efficiency potential.
Calculated LogP; verify experimentally.
Ligand efficiency Lipophilicity Fragment-based drug discovery

Crystalline Form vs. Oily Analog Stability

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a crystalline solid with a melting point range of 112 °C to 120 °C . In contrast, the closely related analog 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (CAS 944450-90-2) is reported as an oil or low-melting solid . This physical state difference has direct implications for compound handling, storage stability, and formulation development. Crystalline solids generally exhibit superior long-term stability and are less prone to degradation from oxidation or hydrolysis compared to oils [1].

Solid Form vs. Oil
Cross-study comparable
Melting point 112–120 °C (crystalline); ortho analog reported as oil/liquid.
Crystalline form supports handling and storage stability.
Physical state difference may affect workflow.
Physical properties Melting point Crystallinity

Purity and Supply Chain Benchmarking

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is widely available from multiple reputable vendors with a consistently high purity specification of ≥97% . In contrast, the ortho-substituted analog (CAS 944450-90-2) is often listed with lower purity specifications (e.g., 95%) or with limited analytical documentation . The para-substituted analog (CAS 127406-79-5) is also available at 95%+ purity but with fewer vendors offering HPLC-verified quality . The higher purity and more robust supply chain for the meta-substituted compound reduce the risk of batch-to-batch variability and simplify procurement logistics.

Purity & Supply Chain
Data to verify
Target: ≥97% purity; ortho/para analogs typically 95%.
Reported higher purity may reduce batch variability.
Verify vendor COA; limited independent data.
Compound sourcing Purity Supply chain

High-Value Application Scenarios


Fragment-Based Discovery of mGlu5 Negative Allosteric Modulators

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile serves as an optimal fragment starting point for the design of novel mGlu5 negative allosteric modulators (NAMs) [1]. Its meta-substitution pattern and calculated LogP of 2.99 provide a balanced lipophilicity profile that supports high ligand efficiency. The fragment can be elaborated via ethynyl or amide linkers to access the MTEP/MTEB chemical space, or diversified through C–H arylation at the thiazole C5 position to explore novel vectors into the mGlu5 allosteric binding pocket [2].

Regioisomeric Control in CNS Penetrant Scaffolds

The 3-(meta)-substituted benzonitrile motif is a privileged substructure in CNS-active mGlu5 antagonists [1]. Procurement of this specific regioisomer, rather than the 2- or 4-substituted analogs, ensures that the nitrile group is positioned to form key hydrogen-bonding interactions with Tyr659 and Ser809 in the mGlu5 allosteric pocket. This is critical for maintaining target engagement while minimizing off-target activity at other GPCRs or ion channels [3].

Solid-Form Screening and Preformulation Studies

The crystalline nature of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (melting point 112–120 °C) makes it suitable for solid-form screening and preformulation development [1]. In contrast to the ortho-substituted analog, which exists as an oil, the target compound can be subjected to polymorph screening, salt formation studies, and co-crystallization experiments to identify a developable solid form with optimal physicochemical and biopharmaceutical properties [2].

Application Selection Property Validation Focus
mGlu5 NAM fragment discovery Meta-substituted benzonitrile scaffold with balanced lipophilicity Ligand efficiency optimization and synthetic elaboration
CNS-penetrant mGlu5 antagonist design 3-(meta)-substituted geometry for target engagement Off-target minimization and binding site compatibility
Solid-form development studies Crystalline physical form Polymorph screening and formulation stability

Technical Documentation Hub

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